molecular formula C14H14 B090400 Bibenzyl CAS No. 103-29-7

Bibenzyl

Cat. No. B090400
CAS RN: 103-29-7
M. Wt: 182.26 g/mol
InChI Key: QWUWMCYKGHVNAV-UHFFFAOYSA-N
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Description

Bibenzyls are a class of organic compounds that are characterized by the presence of two benzene rings connected by a two-carbon chain. They are known to be intermediates in the biosynthesis of various plant metabolites, including 9,10-dihydrophenanthrenes, which are derived from phenylpropane units through chain elongation and cyclization processes . Bibenzyls have been identified in various plants and have been associated with a range of biological activities, such as anti-inflammatory, anticancer, and antibacterial properties .

Synthesis Analysis

The synthesis of bibenzyls can occur naturally in plants as part of their defense mechanisms. For instance, in the orchid Phalaenopsis sp., bibenzyl synthase enzymes catalyze the formation of bibenzyls from m-hydroxyphenylpropionyl-CoA, with the expression of these enzymes being significantly upregulated in response to fungal infection . Similarly, in Cannabis sativa L., bibenzyls are proposed to be synthesized via a branch point from the core phenylpropanoid pathway, involving a series of enzymatic reactions that include esterification, reduction, and polyketide synthase-mediated condensation . In addition to natural biosynthesis, synthetic methods have been developed, such as the nickel-catalyzed homocoupling of benzyl alcohols, which provides an approach to synthesize dibenzyls using more stable and readily available substrates .

Molecular Structure Analysis

The molecular structure and conformational behavior of bibenzyl have been extensively studied using computational chemistry and experimental techniques. Computational studies have shown that bibenzyl can exist in both gauche and anti conformers, with the gauche conformer being slightly more stable in the gas phase. The inclusion of thermal and entropic effects indicates a slight preference for the gauche form due to statistical factors . Spectroscopic methods, including infrared, Raman, and NMR, have been used to investigate the structure of bibenzyl and have provided insights into the presence of different conformers in various phases .

Chemical Reactions Analysis

Bibenzyls can undergo various chemical reactions, including hydrogenolysis at high temperatures. For example, when bibenzyl is pyrolyzed in the presence of hydrogen, it can produce benzene, toluene, ethylbenzene, and styrene, with the yield of these products varying with temperature. The reactions are thought to proceed through a radical chain mechanism, with hydrogen atoms serving as the chain carriers .

Physical and Chemical Properties Analysis

The physical and chemical properties of bibenzyls are influenced by their molecular structure and the presence of functional groups. For instance, the introduction of glycoside moieties to the bibenzyl scaffold can significantly enhance the hydrophilicity and biological activity of these compounds. Bibenzyl glycosides have been synthesized and evaluated as potent tyrosinase inhibitors, with some derivatives showing higher inhibitory activity than kojic acid, a well-known inhibitor . The presence of hydroxyl and methoxy groups in bibenzyls isolated from Stemona tuberosa has been determined through spectroscopic methods, further illustrating the structural diversity of these compounds .

Scientific Research Applications

1. Scintillator Applications

  • Summary of Application : Bibenzyl organic single crystal scintillators are used for neutron detection in various fields like neutron spectroscopy, radiation medicine, and nuclear material detection .
  • Methods of Application : The bibenzyl organic single crystal scintillator was grown by solution growth technique at room temperature . The grown single crystal was subjected to PXRD, FTIR, Raman, UV–visible, PL, and TG–DTA analysis to know the structural, optical, and thermal properties .
  • Results or Outcomes : The crystal exhibits around 70% of transmittance in the visible region with the optical bandgap energy of 3.65 eV . A very short prompt fluorescence and delayed fluorescence with decay time of 0.6 ns and 3.01 ns, respectively, were observed for a bibenzyl single crystal .

2. Phytochemistry of Bryophytes

  • Summary of Application : Bibenzyls and bisbibenzyls are unique signature molecules of liverworts and are characterized and identified using different spectroscopic techniques .
  • Methods of Application : The biochemistry is determined by the season, geography, and environment . Different extraction methods and characterization techniques are used to study these compounds .
  • Results or Outcomes : These compounds have been surveyed for different bioactivities like antibiotic, antioxidative, antitumor, antivenomous, anti-influenza, insect antifeedant, cytotoxic, and anticancerous activities .

3. Inhibitory Activity Against Pyricularia Oryzae

  • Summary of Application : Bibenzyl has shown inhibitory activity against Pyricularia oryzae .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The half maximal inhibitory concentration (IC 50) values of 3.9, 4.0 and 2.6 μg/ml were observed .

4. UV-B Radiation Protection

  • Summary of Application : Bibenzyl derivatives in Dendrobium officinale have been found to reduce cell apoptosis, thus providing protection against UV-B radiation .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The study concluded that Bibenzyl derivatives in D. officinale reduce the cell apoptosis .

5. Key Bibenzyl Synthase in Dendrobium sinense

  • Summary of Application : Bibenzyls are rich in Dendrobium sinense, an endemic medicinal herb in Hainan Island . The key rate-limited enzyme involved in bibenzyl biosynthesis has been identified in D. sinense .
  • Methods of Application : The total contents of bibenzyls were determined in roots, pseudobulbs, and leaves. Transcriptomic sequencings were conducted to excavate the genes encoding type III polyketide synthase (PKS) .
  • Results or Outcomes : The recombinant DsBBS-HisTag protein could use 4-coumaryol-CoA and malonyl-CoA as substrates for resveratrol production in vitro .

6. Antifungal Activity

  • Summary of Application : Bibenzyls and bisbybenzyls of bryophytic origin have shown antifungal activity .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The extract was evaluated against the pathogenic fungi Candida albicans .

Safety And Hazards

Bibenzyl may cause skin irritation, serious eye irritation, drowsiness, or dizziness. It is suspected of damaging fertility and can cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Future Directions

Bibenzyls and their derivatives have shown promising medicinal attributions and therapeutic roles . They have potential applications in the development of drugs and functional foods, as well as in environmental impact studies, as bio-control agents, and as key leads in future drug designing .

properties

IUPAC Name

2-phenylethylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUWMCYKGHVNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8041668
Record name Bibenzyl
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Molecular Weight

182.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Solid; [Merck Index] White crystals, insoluble in water; [MSDSonline]
Record name Benzene, 1,1'-(1,2-ethanediyl)bis-
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Record name 1,2-Dihydrostilbene
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Product Name

Bibenzyl

CAS RN

103-29-7
Record name Dibenzyl
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Record name 1,2-Diphenylethane
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Record name BIBENZYL
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Synthesis routes and methods I

Procedure details

To the solution of one equivalent of TiCl4 (1.1 ml, 10 mmol) and 0.5 equivalent of diphenylacetylene (0.89g, 5 mmol) in THF (40 ml) at −78° C. 2 equivalents of n-butyllithium (12.5 ml, 20 mmol, 1.6M solution in hexane) was slowly added and the resulting red-brown reaction mixture stirred at −78° C. for 1 h. The reaction mixture was then allowed to warm up to room temperature over 0.5 h followed by hydrolysis with 20 ml of H2O. Extraction of the organic products was accomplished with ether anhydrous ether. cis-Stilbene (91%) and bibenzyl (0.4%) were obtained as the products.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.1 mL
Type
catalyst
Reaction Step Five
Yield
91%
Yield
0.4%

Synthesis routes and methods II

Procedure details

To a dry, nitrogen-filled 250 ml single-necked round-bottom flask fitted with a nitrogen inlet and magnetic stirring bar was added 11.8 g (65.5 mmol) of stilbene, 11 g (240 mmol) formic acid, 5 g of 10% Pd on activated carbon (4.7 mmol Pd), 60 ml of absolute ethanol and 100 ml of dry benzene. The reaction vessel was placed in a sonicator so that the liquid level inside the flask matched that of the bath water and in the location that produced the maximum cavitation in the flask. After 1 h the flask was removed and the contents filtered. The solid was washed with chloroform and the combined filtrates concentrated on a rotary evaporator. The residual soild was recrystallized (ethanol-pentane) to give 11.03g (92.5% yield) of bibenzyl mp 51°-51.5° (lit 52.5) (8).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92.5%

Synthesis routes and methods III

Procedure details

1.34 g (7.5 mmol) of diphenylacetylene (1), 4.01 mL (225 mmol) of distilled water and stainless steel balls (25 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 6 hours at 650 rpm (reversed every 30 minutes). After the lapse of 6 hours, 200 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The filtrate was concentrated, thereby providing reaction products. The confirmation by 1H-NMR thereof revealed that a mixture of cis-1,2-diphenylethylene (26), trans-1,2-diphenylethylene (27) and 1,2-diphenylethane (2) was obtained at a mixing ratio of 92/0/8. The yield was 92%. The reaction is expressed by the following scheme.
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
4.01 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
92%

Synthesis routes and methods IV

Procedure details

89.1 mg (0.50 mmol) of diphenylacetylene (1), 270 μL (15 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 12 hours at 800 rpm (reversed every 30 minutes). After the lapse of 12 hours, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 89.4 mg (0.49 mmol) of 1,2-diphenylethane (2). The yield was 98%.
Quantity
89.1 mg
Type
reactant
Reaction Step One
Name
Quantity
270 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods V

Procedure details

According to the general procedure, a solution of trans-stilbene (50 mg, 0.28 mmol) and rac-32 (8.8 mg, 0.0056 mmol, 2.0 mol %) in CH2Cl2 (3 mL) was pressurized with H2 to 62 bar and stirred for 48 h. Filtration of the reaction mixture and evaporation of the solvent gave 39 (50 mg, 97%). mp 48-50° C. (lit.1 47-49° C.) 1H NMR (300 MHz, CDCl3): δ 7.39-7.25 (m, 10H), 3.01 (s, 4H); 13C NMR (75.5 MHz, CDCl3): δ 141.9, 128.6, 128.5, 126.0, 38.1.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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